4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine
Description
4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine is a piperazine-derived compound featuring a 2-fluorobenzyl substituent at the piperazine nitrogen and a phenylamine group at the para position.
Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties, such as solubility and metabolic stability. The 2-fluorobenzyl group may enhance lipophilicity and influence binding interactions with biological targets like G-protein-coupled receptors (GPCRs) or kinases .
Properties
IUPAC Name |
4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3/c18-17-4-2-1-3-14(17)13-20-9-11-21(12-10-20)16-7-5-15(19)6-8-16/h1-8H,9-13,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJIWNOWJDHUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route 1: Nucleophilic Aromatic Substitution Followed by Nitro Reduction
Formation of 1-(2-Fluoro-benzyl)-4-(4-nitrophenyl)-piperazine
The foundational step involves displacing a nitroaryl halide with piperazine. Adapting protocols from, 1-fluoro-4-nitrobenzene reacts with 1-(2-fluoro-benzyl)-piperazine in the presence of K₂CO₃ as a base.
Procedure :
- Reactants : 1-fluoro-4-nitrobenzene (1 eq), 1-(2-fluoro-benzyl)-piperazine (1.2 eq), K₂CO₃ (2 eq).
- Solvent : Dimethylsulfoxide (DMSO) at reflux (5 h).
- Workup : Quench with H₂O, extract with dichloromethane, dry over MgSO₄, and purify via flash chromatography (CH₂Cl₂:MeOH 9:1).
- Yield : 72–85% (analogous to).
Reduction of Nitro to Amine
Catalytic hydrogenation or chemical reduction converts the nitro intermediate to the target aniline.
Catalytic Hydrogenation
- Catalyst : 10% Pd/C (0.1 eq) in ethanol under H₂ (1 atm).
- Conditions : Room temperature, 3–4 h.
- Yield : 88–92% (isolated via filtration and solvent evaporation).
Tin/Hydrochloric Acid Reduction
Synthetic Route 2: Reductive Amination of Preformed Piperazine
Synthesis of 4-(2-Fluoro-benzyl)-piperazine
Adapting, piperazine is mono-alkylated using 2-fluorobenzyl bromide under Boc protection:
Step 1: Boc Protection
- Reactants : Piperazine-1-carboxylic acid tert-butyl ester (1 eq), 2-fluorobenzyl bromide (1.1 eq), DIEA (1.5 eq).
- Solvent : Dichloromethane (DCM), room temperature, 16 h.
- Yield : 88% after silica chromatography (CH₂Cl₂:MeOH 95:5).
Step 2: Deprotection
Coupling with 4-Fluoro-nitrobenzene
The deprotected piperazine reacts with 1-fluoro-4-nitrobenzene under SNAr conditions:
Nitro Reduction
As in Route 1, catalytic hydrogenation (Pd/C, H₂) affords the final product in 85% yield.
Synthetic Route 3: One-Pot Alkylation and Reduction
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Route 1 (Nucleophilic) | SNAr → Hydrogenation | 72–92% | High purity; scalable | Multi-step; Boc deprotection needed |
| Route 2 (Reductive Amination) | Boc protection → Coupling → Reduction | 68–90% | Avoids nitro intermediates | Lower coupling efficiency |
| Route 3 (One-Pot) | Alkylation + Reduction | 74% | Fewer steps; cost-effective | Side product formation |
Critical Reaction Parameters
Solvent and Base Selection
Catalytic Hydrogenation Optimization
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
The applications of compounds containing piperazine and phenylamine moieties, such as "4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine," are varied, especially in medicinal chemistry, due to their anti-viral and inhibitory effects .
Antiviral Applications:
- Anti-HCV Activity Certain piperazine-piperidine compounds have demonstrated anti-HCV (hepatitis C virus) activity . Examples include 1-(2-methoxy-phenyl)-4-[1-(2-trifluoromethyl-benzyl)-piperidin-4-yl] piperazine (IP-038) and related compounds, which may be used as antiviral agents .
Tyrosinase Inhibition:
- Treatment of Hyperpigmentation Disorders Certain 4‐(4‐Fluorobenzyl)piperazin‐1‐yl compounds are being explored for their potential as tyrosinase inhibitors, offering a therapeutic strategy for hyperpigmentation disorders . One such compound, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone 26, has shown to be significantly more active than kojic acid, a reference compound, in inhibiting tyrosinase . It also demonstrated antimelanogenic effects on B16F10 cells without cytotoxicity .
- Competitive Inhibitors Kinetic studies have confirmed that some 4‐(fluorobenzyl)piperazine derivatives act as competitive inhibitors of tyrosinase .
Equilibrative Nucleoside Transporters (ENTs) Inhibition:
- ENT2-Selective Inhibition 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) is a novel inhibitor of ENTs and is more selective to ENT2 than to ENT1 .
Other Applications:
Mechanism of Action
The mechanism of action of 4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenylamine (CAS 914349-65-8)
- Structure : The piperazine nitrogen is substituted with a bis(4-fluorophenyl)methyl group instead of a single 2-fluorobenzyl.
- Molecular Formula : C24H22F2N4
- Molecular Weight : 428.46 g/mol
- This modification may alter receptor binding kinetics or selectivity .
4-(4-Methylpiperazin-1-ylmethyl)phenylamine (CAS 70261-82-4)
4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]phenylamine (CAS 955087-41-9)
- Structure : Incorporates a 1-methylpiperidin-4-yl group fused to the piperazine ring.
- Molecular Formula : C16H26N4
- Molecular Weight : 274.41 g/mol
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Parameters
*LogP values are predicted using fragment-based methods.
Biological Activity
4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine, a piperazine derivative, has garnered attention in the pharmaceutical field due to its diverse biological activities. This compound is structurally characterized by a piperazine moiety substituted with a 2-fluorobenzyl group and an aniline group, which contributes to its pharmacological properties. The following sections detail the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of this compound is represented as follows:
- IUPAC Name : 4-[4-(2-fluorobenzyl)-1-piperazinyl]aniline
- Molecular Formula : C17H20FN3
- CAS Number : 709001-17-2
Antimicrobial and Anticancer Properties
Piperazine derivatives, including this compound, have shown significant antimicrobial and anticancer activities. Research indicates that these compounds can inhibit various bacterial and fungal strains, demonstrating their potential as antimicrobial agents . Additionally, studies have highlighted their cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy .
Tyrosinase Inhibition
A notable application of this compound is its role as a tyrosinase inhibitor, which is crucial for the treatment of hyperpigmentation disorders. A study evaluated several derivatives of 4-fluorobenzylpiperazine and identified a competitive inhibitor with an IC50 value of 0.18 μM against tyrosinase from Agaricus bisporus. This compound exhibited no cytotoxicity while effectively reducing melanin production in B16F10 cells . The structure-activity relationship (SAR) studies revealed that modifications on the aromatic tail significantly influenced inhibitory potency.
Neuroprotective Effects
Recent investigations have explored the neuroprotective properties of piperazine-based compounds against neurodegenerative diseases such as Alzheimer's. These studies demonstrated that certain derivatives could inhibit the aggregation of tau proteins and amyloid-beta peptides, which are implicated in Alzheimer's disease pathology . The mechanism involves modulation of protein interactions, potentially offering new avenues for therapeutic development.
Case Study 1: Tyrosinase Inhibition
In a comprehensive study on tyrosinase inhibitors, the compound [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone was synthesized and tested. This derivative showed remarkable potency (IC50 = 0.18 μM) compared to kojic acid (IC50 = 17.76 μM), highlighting the potential of piperazine derivatives in treating skin hyperpigmentation disorders without cytotoxic effects .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that several piperazine derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this compound were tested against breast cancer cell lines and showed promising results in inhibiting cell proliferation .
Data Tables
| Activity Type | Compound | IC50 (μM) | Remarks |
|---|---|---|---|
| Tyrosinase Inhibition | [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro) | 0.18 | Highly potent; non-cytotoxic |
| Anticancer (Breast Cancer) | This compound | Varies | Significant cytotoxicity observed |
| Antimicrobial Activity | Various piperazine derivatives | Varies | Effective against multiple strains |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 1-(2-fluorobenzyl)piperazine with a phenylamine derivative in dichloromethane (DCM) using a base like potassium carbonate (K₂CO₃) to neutralize HCl byproducts. Stirring at room temperature or mild heating (40–60°C) enhances reaction efficiency. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., diethyl ether) is recommended .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of phenylamine precursor) to account for steric hindrance from the 2-fluorobenzyl group .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., δ 6.8–7.4 ppm for fluorobenzyl and phenylamine groups) and piperazine methylene signals (δ 2.4–3.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 340.2 for C₁₈H₂₁FN₄) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–F bond orientation affecting bioactivity) .
Q. What preliminary assays are recommended to evaluate the compound’s bioactivity?
- Methodology :
- In vitro receptor binding assays : Screen for affinity toward serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand displacement .
- Cytotoxicity testing : Use MTT assays on HEK-293 or HepG2 cell lines to assess safety margins (IC₅₀ > 50 µM preferred) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound for target specificity?
- Methodology :
- Molecular docking (AutoDock Vina) : Simulate interactions with receptors (e.g., 5-HT₁A) to identify critical binding residues. The 2-fluorobenzyl group may enhance hydrophobic interactions, while the phenylamine moiety could form hydrogen bonds .
- QSAR studies : Correlate substituent electronegativity (e.g., fluorine position) with activity using regression models. Validate predictions via synthesis and testing of analogs .
Q. How can contradictory data in literature regarding the compound’s metabolic stability be resolved?
- Methodology :
- In vitro microsomal assays : Compare hepatic clearance rates across species (human vs. rat liver microsomes) to identify species-specific metabolism .
- LC-MS/MS metabolite profiling : Identify oxidative metabolites (e.g., N-dealkylation at the piperazine ring) and assess their stability .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?
- Methodology :
- Flow chemistry : Improve heat/mass transfer for exothermic reactions (e.g., benzyl chloride coupling) to reduce byproducts .
- Design of Experiments (DoE) : Optimize parameters (temperature, solvent ratio) via response surface methodology to maximize yield (>80%) and purity (>98%) .
Q. How does the 2-fluorobenzyl substituent influence the compound’s pharmacokinetic profile?
- Methodology :
- LogP measurements : Determine lipophilicity (e.g., shake-flask method) to predict blood-brain barrier penetration. Fluorine increases LogP slightly compared to non-fluorinated analogs .
- Plasma protein binding assays : Use equilibrium dialysis to quantify unbound fraction, critical for dose-response relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
